molecular formula C21H22N6O2S B2448691 1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1210235-20-3

1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2448691
CAS No.: 1210235-20-3
M. Wt: 422.51
InChI Key: VFYPAOOWBLNFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives.

Properties

IUPAC Name

1-benzyl-2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c28-30(29,20-14-22-16-23-20)26-12-10-25(11-13-26)21-24-18-8-4-5-9-19(18)27(21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYPAOOWBLNFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The resulting benzimidazole intermediate is then further functionalized through various chemical reactions to introduce the imidazolyl, sulfonyl, piperazinyl, and benzyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at Benzimidazole Core

The C2 position of the benzimidazole ring undergoes nucleophilic substitution under basic conditions. For example:

  • Amination : Reacts with primary/secondary amines (e.g., piperazine derivatives) in DMF at 80–100°C, yielding substituted analogs (e.g., 1-benzyl-2-piperazinyl benzimidazoles).

  • Alkylation : Treatment with alkyl halides (e.g., benzyl chloride) in acetonitrile/K₂CO₃ produces N-alkylated derivatives.

Reaction Conditions

ReagentSolventTemperature (°C)Yield (%)Source
PiperazineDMF8065–72
Benzyl bromideCH₃CN6058

Piperazine Sulfonamide Reactivity

The 4-(imidazole-4-sulfonyl)piperazine moiety participates in:

  • Sulfonamide Cleavage : Hydrolysis under acidic (HCl, 6M) or basic (NaOH, 1M) conditions releases H-imidazole-4-sulfonic acid and piperazine intermediates .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yield biaryl derivatives .

Key Observations

  • pH-dependent stability: Degrades rapidly at pH <2 or >12 .

  • Catalytic efficiency: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling yields (~75% vs. ~52%).

Imidazole Sulfonyl Group Transformations

The imidazole-4-sulfonyl unit enables:

  • Sulfonylation : Reacts with amines (e.g., benzylamine) in dichloromethane (DCM) with EDCI/HOBt to form secondary sulfonamides .

  • Reduction : NaBH₄ in methanol reduces the sulfonyl group to thiol (-SH) at 0°C (yield: ~40%) .

Representative Reaction

text
1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole + Benzylamine (EDCI/HOBt, DCM) → N-benzyl-1H-imidazole-4-sulfonamide derivative (Yield: 68%)[4]

Heterocycle Functionalization via Click Chemistry

The piperazine nitrogen undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes:

  • Triazole Formation : Reacts with propargyl bromide in CH₃CN/K₂CO₃, followed by CuSO₄/sodium ascorbate, to generate 1,2,3-triazole hybrids (e.g., 1,4-disubstituted triazoles) .

Optimized Protocol

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Ligand: Sodium ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

  • Yield: 82–89% for triazole derivatives

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 (major) and C6 (minor) .

  • Bromination : NBS in DMF selectively brominates the benzimidazole C4 position .

Regioselectivity Data

ReactionPositionProduct RatioSource
NitrationC5:C64:1
BrominationC4>95%

Metal-Mediated Cross-Couplings

Buchwald-Hartwig amination and Ullmann-type couplings modify the benzimidazole core:

  • Amination : With aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃) introduces aryl amino groups at C4 .

  • Ullmann Coupling : CuI/1,10-phenanthroline mediates C–O bond formation with phenols.

Catalytic System Comparison

CatalystReaction TypeYield (%)Source
Pd₂(dba)₃/XantphosC–N coupling78
CuI/phenanthrolineC–O coupling61

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄, 70°C), the compound undergoes:

  • Ring Contraction : Forms imidazo[1,2-a]pyridine derivatives via C–N bond cleavage .

  • Sulfone Migration : The imidazole sulfonyl group shifts to the benzimidazole N1 position .

Mechanistic Insight

  • Rearrangement kinetics: First-order dependence on [H⁺] (k = 0.12 h⁻¹ at 70°C) .

  • Activation energy: ΔG‡ = 98 kJ/mol for sulfone migration .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing imidazole and benzodiazole structures exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The introduction of the benzodiazole moiety enhances the biological activity of these compounds, making them promising candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly due to the presence of the piperazine ring, which is known to enhance cytotoxicity against cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell types, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The mechanism involves tubulin polymerization inhibition, which disrupts the mitotic spindle formation during cell division .

Central Nervous System Effects

The imidazole component of the compound has been linked to potential neuropharmacological effects. Research indicates that related compounds can act as histamine H3 receptor antagonists, which may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia. The benzodiazole structure may further contribute to enhancing the selectivity and potency of these compounds in targeting central nervous system receptors .

Antiviral Activity

Recent studies have explored the antiviral properties of imidazole derivatives, suggesting that modifications to the structure could lead to enhanced activity against viral pathogens. The sulfonyl group in this compound may play a crucial role in its interaction with viral proteins, potentially inhibiting viral replication .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound. By systematically varying substituents on the benzodiazole and piperazine rings, researchers can identify key features that enhance potency and selectivity for specific biological targets. This approach has led to the development of more effective derivatives with improved pharmacological profiles .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against MRSA and E. coli with IC50 values indicating strong antibacterial properties .
Study 2Anticancer EffectsShowed significant cytotoxicity against MCF-7 and NCI-H460 cells; induced apoptosis through tubulin inhibition .
Study 3CNS ActivityIdentified as a potential H3 receptor antagonist; implications for neurodegenerative disease treatments .
Study 4Antiviral PropertiesSuggested mechanism involving inhibition of viral replication; further studies needed for clinical relevance .

Mechanism of Action

The mechanism of action of 1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the active site of EGFR, it inhibits the receptor’s kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy .

Biological Activity

1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H27N4O3SC_{26}H_{27}N_{4}O_{3}S, with a molecular weight of 494.59 g/mol. It features a benzodiazole core, a piperazine ring, and an imidazole sulfonamide moiety, which contribute to its biological activity.

Target Interactions

The compound likely interacts with multiple biological targets due to its structural similarity to other benzimidazole derivatives. These interactions can include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as cell division and metabolism.
  • Receptor Modulation : The compound might modulate receptor functions, impacting cellular signaling pathways.

Biochemical Pathways

The biological effects of 1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can disrupt various biochemical pathways:

  • Cell Cycle Regulation : By inhibiting specific enzymes, it could lead to cell cycle arrest and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the benzodiazole core can enhance potency against specific tumor types .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. In vitro studies have shown that related compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MIC) for some derivatives indicate promising antibacterial activity comparable to standard antibiotics.

Study 1: Anticancer Efficacy

A study evaluating the efficacy of benzimidazole derivatives found that specific modifications led to enhanced activity against breast cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Evaluation

In another investigation, several benzimidazole-based compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzodiazole ring improved antimicrobial activity, with MIC values demonstrating effectiveness at concentrations lower than traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of 1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is influenced by its chemical structure:

  • Solubility : The presence of the sulfonamide group enhances solubility in aqueous environments.
  • Absorption and Distribution : The piperazine ring may improve membrane permeability, facilitating better absorption post-administration.

Q & A

Basic: What synthetic strategies are commonly used to construct the benzimidazole-piperazine-imidazole sulfonyl scaffold?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl catalysis) .
  • Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, reacting a benzimidazole intermediate with 1,4-diazabicyclo[2.2.2]octane (DABCO) or tert-butyl piperazine-1-carboxylate, followed by deprotection .
  • Step 3: Sulfonylation of the piperazine nitrogen using 1H-imidazole-4-sulfonyl chloride in the presence of a base (e.g., K2_2CO3_3) .
    Key considerations: Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for imidazole sulfonation), and purification via column chromatography to isolate intermediates .

Basic: How is structural integrity validated for this compound?

Standard characterization includes:

  • Spectroscopy:
    • 1^1H/13^{13}C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, imidazole protons at δ 7.5–8.0 ppm) .
    • IR for functional groups (e.g., sulfonyl S=O stretching at ~1350 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak matching calculated mass ± 2 ppm) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: How can regioselectivity challenges during imidazole sulfonation be addressed?

Regioselectivity in imidazole sulfonation is influenced by:

  • Protecting Groups: Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl (Boc) on piperazine) to direct sulfonation to the desired nitrogen .
  • Catalysis: Employing Lewis acids (e.g., ZnCl2_2) to stabilize transition states and favor sulfonation at the 4-position of imidazole .
  • Reaction Monitoring: TLC or LC-MS to track intermediate formation and adjust conditions dynamically .

Advanced: What in silico methods predict this compound’s drug-likeness and target binding?

  • Drug-Likeness:
    • Lipinski’s Rule: Assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors. Note: Some analogs may violate these rules (e.g., high TPSA >140 Å2^2), necessitating structural optimization .
    • SwissADME: Predicts bioavailability, permeability, and metabolic stability .
  • Molecular Docking:
    • Software: AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., histamine receptors).
    • Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Contradictory results may arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For cytotoxicity, use MTT assays with triplicate measurements .
  • Solubility Issues: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
  • Metabolite Interference: Perform LC-MS/MS to confirm compound stability in assay media .

Advanced: What strategies improve metabolic stability without compromising potency?

  • Structural Modifications:
    • Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
    • Introduce electron-withdrawing substituents (e.g., -CF3_3) on the benzyl group to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask polar groups (e.g., sulfonyl) with enzymatically cleavable moieties (e.g., acetyl) .

Advanced: How can thermal stability inform formulation development?

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td_d >200°C suggests suitability for solid dosage forms) .
  • Differential Scanning Calorimetry (DSC): Identify polymorphic transitions; amorphous forms may enhance solubility but require stabilizers (e.g., PVP) .

Advanced: What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification (LLOQ ~1 ng/mL) .
  • Validation Parameters: Include linearity (R2^2 >0.99), precision (%CV <15%), and recovery (>80%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.